

Maximum feasible dose of Nevanimibe hydrochloride in preclinical research

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

Cat. No.: *B1684124*

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Technical Support Center: Nevanimibe Hydrochloride Preclinical Research

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Nevanimibe hydrochloride** (also known as ATR-101 or PD 132301-2) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Nevanimibe hydrochloride**?

A1: **Nevanimibe hydrochloride** is a selective and potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme located in the endoplasmic reticulum (ER). By inhibiting ACAT1, Nevanimibe prevents the esterification of intracellular free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol in the adrenal cortex, causing ER stress, dysregulation of calcium stores, and ultimately inducing apoptosis (programmed cell death) in adrenocortical cells.^[1] At lower doses, it has been shown to decrease adrenal steroidogenesis.^{[1][2]}

Q2: What are the known target organs for toxicity in preclinical species?

A2: Based on preclinical studies, the primary target organs for **Nevanimibe hydrochloride** toxicity are those rich in cholesterol. These include the adrenal cortex, ovaries, and sebaceous

glands.[3]

Q3: What is the maximum feasible or tolerated dose of **Nevanimibe hydrochloride** in common preclinical species?

A3: The maximum feasible or tolerated dose varies by species. In a 2-week study in cynomolgus monkeys, doses up to 200 mg/kg/day were administered, with dose-related toxicities observed. In beagle dogs, a 2-week study was conducted with doses up to 800 mg/kg/day. A No-Observed-Adverse-Effect-Level (NOAEL) has not been explicitly defined in the available literature for all species. In an efficacy study in mice, a dose of 300 mg/kg/day was used without overt signs of toxicity. For detailed toxicity findings at various doses, please refer to the data tables below.

Q4: What are the common adverse effects observed at high doses in animal studies?

A4: Common adverse effects at higher doses include gastrointestinal issues such as soft feces and diarrhea.[3] Histopathological findings include cytotoxic degeneration in the adrenal cortex and changes in the ovaries and sebaceous glands.[3]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Unexpected animal morbidity or mortality at planned doses.	The dose may be too high for the specific strain or substrain of the animal model. Vehicle formulation may be causing toxicity.	Review the dose-response data from previous studies in similar species. Consider conducting a dose range-finding study. Ensure the vehicle is well-tolerated and properly prepared.
Inconsistent or lack of efficacy in an adrenocortical carcinoma xenograft model.	Insufficient drug exposure at the tumor site. Tumor model may be resistant to the mechanism of action.	Verify the oral bioavailability and pharmacokinetic profile in the chosen animal model. Ensure the xenograft model expresses ACAT1. Consider co-administration with cholesterol to potentially enhance activity, as suggested by in vitro studies.
Difficulty in observing adrenal-specific apoptosis.	The dose may be too low to induce apoptosis, or the duration of the study may be too short. The method of apoptosis detection may not be sensitive enough.	Refer to preclinical studies that have successfully demonstrated apoptosis. Consider dose escalation and/or extending the treatment period. Utilize sensitive detection methods such as TUNEL staining or caspase-3/7 activity assays.
Observed toxicity in non-target organs.	Off-target effects of the compound or its metabolites. Issues with the purity of the test compound.	Characterize the full toxicological profile of the compound. Analyze the purity of the Nevanimibe hydrochloride being used.

Quantitative Data from Preclinical Studies

Table 1: Summary of Preclinical Oral Toxicity Studies of **Nevanimibe Hydrochloride**

Species	Study Duration	Dose Levels (mg/kg/day)	Key Findings	Reference
Cynomolgus Monkey	2 weeks	25, 50, 100, 200	Dose-related decrease in cytoplasmic fine vacuolation and increase in cytoplasmic eosinophilia in adrenocortical cells. Cytotoxic cortical cell degeneration in the outer zona fasciculata at ≥ 50 mg/kg. Increased incidence of soft feces and diarrhea at 100-200 mg/kg. Atrophy of sebaceous glands at all doses.	[3]
Beagle Dog	2 weeks	6, 12, 25, 50, 200, 400, 800	Study conducted to determine subacute toxicity. Specific findings not detailed in the available abstract.	[1]
Guinea Pig	Up to 7 days	100	Adrenotoxic effects, specifically zona fasciculata-	[3]

			specific cytotoxicity.
Mouse (Xenograft Model)	Not specified	300	No overt symptoms of weakness or fatigue. This was an efficacy study, not a formal toxicology study.

Table 2: Preclinical Efficacy Dosing of **Nevanimibe Hydrochloride**

Species	Model	Dose Levels (mg/kg/day)	Key Efficacy Findings	Reference
Rat	Hypercholesterol emia	>50	Reduction in plasma triglycerides and cholesterol.	[4]
Guinea Pig	Hypercholesterol emia	1 (lowest significant dose)	Potent reduction in plasma total cholesterol and triglycerides.	[4]
Dog	Hypercholesterol emia	3 (active dose)	Reduction in cholesterol.	[4]
Dog	Cushing's Syndrome	3, then 30	Dose-dependent decreases in ACTH-stimulated cortisol levels. Well-tolerated.	[5]

Experimental Protocols

1. Subacute Oral Toxicity Study in Cynomolgus Monkeys

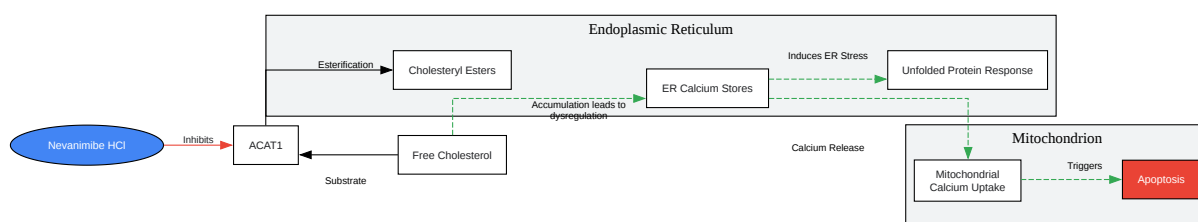
- Objective: To assess the potential subacute toxicity of orally administered **Nevanimibe hydrochloride** (PD 132301-2).
- Species: Cynomolgus monkeys.
- Dose Groups: 0 (vehicle control), 25, 50, 100, and 200 mg/kg/day.
- Administration: Oral gavage, once daily.
- Duration: 2 weeks.
- Endpoints:
 - Clinical Observations: Daily monitoring for signs of toxicity, including changes in feces.
 - Histopathology: Microscopic examination of tissues, with a focus on adrenocortical cells, ovaries, and sebaceous glands.
 - Biochemistry: Measurement of adrenal total cholesterol and cholesteryl ester concentrations.
 - Ultrastructural Analysis: Electron microscopy of zona fasciculata cortical cells.
- Reference:[3]

2. Adrenotoxicity and Reversibility Study in Guinea Pigs

- Objective: To evaluate the morphogenesis and reversibility of zona fasciculata-specific cytotoxicity.
- Species: Male Hartley guinea pigs.
- Dose Group: 100 mg/kg/day.
- Administration: Not specified, likely oral.
- Duration: Up to 7 days of treatment, with a 14-day drug withdrawal period for reversibility assessment.

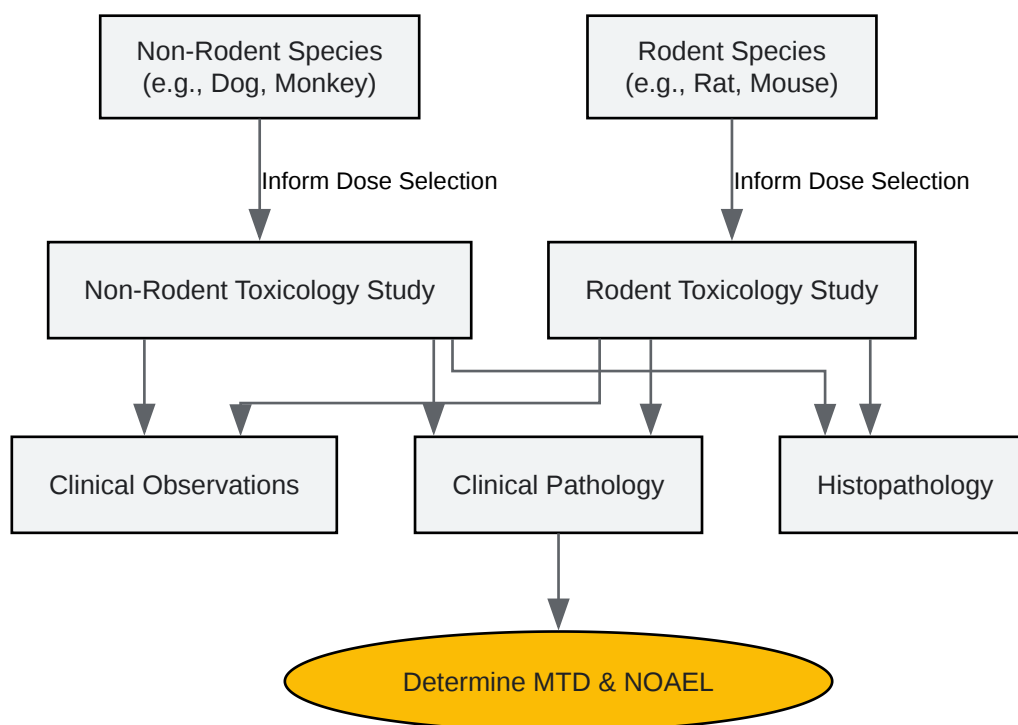
- Endpoints:
 - Hormone Levels: Serum cortisol concentrations were measured under basal conditions and after ACTH stimulation on days 1, 2, 4, 7, and 21.
 - Histopathology: Microscopic examination of the adrenal cortex.
- Reference:[3]

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **Nevanimibe hydrochloride** leading to apoptosis.



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Caption: General workflow for preclinical toxicity assessment.

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